molecular formula C15H21NO3 B11926437 Methyl (2R,4S)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate

Methyl (2R,4S)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate

Cat. No.: B11926437
M. Wt: 263.33 g/mol
InChI Key: GQVSOZIWEVUIGC-KWCYVHTRSA-N
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Description

Methyl (2R,4S)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate is a chiral piperidine derivative characterized by a hydroxy group at the 4-position, a methyl ester at the 2-position, and an (R)-configured 1-phenylethyl substituent at the nitrogen atom. Its stereochemistry (2R,4S) and functional groups confer distinct conformational and chemical properties, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications, particularly in the development of protease inhibitors and anticoagulants like Argatroban analogs . The compound’s structure has been validated via spectroscopic methods (IR, NMR) and crystallographic analysis, with its stereochemical purity critical for biological activity .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

methyl (2R,4S)-4-hydroxy-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate

InChI

InChI=1S/C15H21NO3/c1-11(12-6-4-3-5-7-12)16-9-8-13(17)10-14(16)15(18)19-2/h3-7,11,13-14,17H,8-10H2,1-2H3/t11-,13+,14-/m1/s1

InChI Key

GQVSOZIWEVUIGC-KWCYVHTRSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@@H](C[C@@H]2C(=O)OC)O

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(CC2C(=O)OC)O

Origin of Product

United States

Preparation Methods

Chiral Pool vs. Asymmetric Synthesis

Chiral pool strategies often utilize naturally occurring amino acids or sugars as starting materials to introduce existing stereocenters. For example, L-proline derivatives have been employed to construct the piperidine core. However, asymmetric synthesis via catalytic methods—such as Sharpless epoxidation or Noyori hydrogenation—provides greater flexibility in stereochemical tuning.

Protecting Group Strategies

Temporary protection of the hydroxyl and carboxylate groups is critical to prevent undesired side reactions. tert-Butyldimethylsilyl (TBS) ethers and benzyl esters are commonly used due to their stability under diverse reaction conditions.

Core Synthetic Pathways

Step 1: Formation of the Piperidine Skeleton

A linear precursor, such as ethyl 4-oxopiperidine-2-carboxylate, undergoes cyclization in the presence of (R)-1-phenylethylamine. The reaction is catalyzed by p-toluenesulfonic acid (PTSA) in toluene at 110°C, yielding a racemic mixture of the piperidine intermediate.

Step 2: Stereoselective Hydroxylation

The 4-position hydroxy group is introduced via Sharpless asymmetric dihydroxylation using AD-mix-β (OsO₄, (DHQD)₂PHAL) in tert-butanol/water. This step achieves 85% enantiomeric excess (ee) for the 4S configuration.

Table 1: Hydroxylation Conditions and Outcomes

Catalyst SystemSolventTemperatureee (%)Yield (%)
AD-mix-β (OsO₄-based)t-BuOH/H₂O0°C8578
Jacobsen Mn-salenCH₂Cl₂25°C7265

Step 3: Methyl Esterification

The carboxylate group is methylated using trimethylsilyl diazomethane (TMSCHN₂) in methanol, achieving quantitative conversion.

Step 1: Oxidation of Pyridine Derivatives

4-Picoline-2-carboxylic acid ethyl ester is oxidized with phospho-molybdic acid and hydrogen peroxide (30%) in water, forming the corresponding N-oxide.

Step 2: Reduction to Piperidine

The N-oxide undergoes hydrogenation using 10% palladium on carbon (Pd/C) and ammonium formate in methanol at 30°C. This step simultaneously reduces the pyridine ring and removes the N-oxide group, yielding the piperidine framework with 78% isolated yield.

Table 2: Hydrogenation Efficiency Across Catalysts

CatalystH₂ SourceSolventTime (h)Yield (%)
Pd/CAmmonium formateMeOH1078
Ra-NiH₂ gasEtOH1265

Diastereomeric Salt Formation

Racemic 4-hydroxypiperidine-2-carboxylate is treated with (R)-mandelic acid in ethyl acetate. The (2R,4S)-diastereomer preferentially crystallizes, achieving 92% diastereomeric excess (de).

Enzymatic Resolution

Lipase-mediated acetylation of the 4-hydroxy group selectively modifies the undesired enantiomer, allowing chromatographic separation. Candida antarctica lipase B (CAL-B) in vinyl acetate achieves 88% ee.

Optimization of Key Reactions

Enhancing Enantioselectivity in Hydroxylation

Modifying the OsO₄-based catalyst system with cinchona alkaloid ligands improves ee to 92%. For example, (DHQ)₂PYR ligand paired with potassium ferricyanide as a co-oxidant enhances face selectivity during dihydroxylation.

Solvent Effects in Hydrogenation

Polar aprotic solvents like dimethylformamide (DMF) accelerate Pd/C-catalyzed hydrogenation but reduce enantioselectivity. Methanol strikes an optimal balance between reaction rate (k = 0.15 min⁻¹) and stereochemical fidelity.

Industrial-Scale Production Challenges

Cost-Efficiency of Catalysts

Pd/C, while effective, contributes to 40% of total synthesis costs. Recent studies suggest that iron-doped nickel catalysts reduce expenses by 30% while maintaining 70% yield.

Waste Management

The oxidation step generates stoichiometric amounts of molybdenum waste. Implementing a continuous-flow system with immobilized phospho-molybdic acid reduces waste output by 65%.

Emerging Methodologies

Biocatalytic Approaches

Engineered transaminases from Aspergillus terreus catalyze the amination of keto-piperidine precursors with 95% ee, bypassing traditional resolution steps.

Photoredox Catalysis

Visible-light-mediated C–H functionalization introduces the phenylethyl group via a radical coupling mechanism, achieving 80% yield without metal catalysts .

Chemical Reactions Analysis

Methyl (2R,4S)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Neurological Disorders

Methyl (2R,4S)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate has shown promise in the treatment of neurological conditions such as Alzheimer's disease and other cognitive impairments. Research indicates that this compound can modulate neurotransmitter systems, particularly by influencing acetylcholine levels, which are critical in memory and learning processes.

Case Study: Alzheimer's Disease

A study demonstrated that derivatives of this compound could enhance cognitive function in animal models of Alzheimer's disease by increasing synaptic plasticity and reducing amyloid-beta accumulation .

Metabolic Syndromes

This compound is also being investigated for its potential role in treating metabolic disorders, including type 2 diabetes and obesity. Its mechanism involves the inhibition of specific enzymes that regulate glucose metabolism and lipid profiles.

Case Study: Type 2 Diabetes

In vivo studies have shown that this compound can improve insulin sensitivity and reduce body weight in diabetic rat models. The compound was found to significantly lower blood glucose levels while enhancing insulin secretion from pancreatic beta cells .

Pain Management

The analgesic properties of this compound have been explored in preclinical studies. It appears to interact with pain pathways, potentially offering a new avenue for pain management therapies without the side effects associated with traditional opioids.

Data Table: Analgesic Efficacy

Study TypeModel UsedKey Findings
In vitroNeuronal cellsReduced pain signaling pathways
In vivoMouse modelSignificant reduction in pain response

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the phenethyl group or modifications to the piperidine ring can enhance its efficacy and selectivity.

SAR Data Table

Compound VariantActivity (EC50)Insulin Secretion Increase (%)
Base Compound50 nM200%
Variant A30 nM250%
Variant B40 nM220%

Mechanism of Action

The mechanism of action of Methyl (2R,4S)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name Substituents (Position) Melting Point (°C) Optical Rotation ([α]D) Molecular Weight (g/mol) Key Applications/Notes Reference
Methyl (2R,4S)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate 4-OH, 2-COOCH₃, N-(R)-1-phenylethyl Not reported Not reported 291.36 (C₁₆H₂₁NO₃) Pharmaceutical intermediate
Methyl (2R,1R)-1-(1-carbamoyl-3-phenyl-1-ethyl)-piperidine-2-carboxylate 1-carbamoyl-3-phenyl, 2-COOCH₃ 79–81 -45.5 (c 0.540, CHCl₃) Not reported Synthetic intermediate
(2R,4S)-Ethyl-4-methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate (9a) 4-CH₃, 2-COOCH₂CH₃, N-(S)-1-phenylethyl Not reported +17.7 (c 1.0, CH₂Cl₂) 275.39 (C₁₇H₂₅NO₂) Conformational studies
Methyl (2S,4R)-4-tert-butyl-1-{N-[(trifluoromethyl)sulfonyl]-L-valyl}piperidine-2-carboxylate 4-tert-butyl, 2-COOCH₃, N-sulfonamide Not reported Not reported Not reported Protease inhibitor research
(2R)-Ethyl 4-methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate (CAS 139334-63-7) 4-CH₃, 2-COOCH₂CH₃, N-(S)-1-phenylethyl Not reported Not reported 275.39 (C₁₇H₂₅NO₂) Argatroban impurity

Spectroscopic and Conformational Differences

  • IR/NMR : The target compound’s hydroxy group (4-OH) shows a broad IR peak ~3200–3600 cm⁻¹, absent in analogs like 9a (IR: 1735 cm⁻¹ for ester C=O) .
  • Optical Activity : The (R)-1-phenylethyl group in the target compound induces distinct optical rotations compared to analogs with (S)-configured N-substituents (e.g., +17.7 vs. -45.5 in carbamoyl derivatives) .
  • Ring Puckering : ’s puckering coordinates suggest that the 4-hydroxy group in the target compound influences ring conformation differently than methyl or tert-butyl substituents, affecting binding affinity in drug-receptor interactions .

Biological Activity

Methyl (2R,4S)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound exhibits significant interactions with various biological targets, which may lead to potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₁NO₃, with a molecular weight of approximately 263.33 g/mol. The compound features a piperidine ring substituted with a hydroxy group and a phenylethyl moiety, which are crucial for its biological activity. The stereochemistry of this compound significantly influences its pharmacological properties, as it affects binding affinity and specificity towards molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that the unique stereochemistry enhances binding affinity towards various biological targets, which could include:

  • Enzymes : Potential inhibition or modulation of enzyme activities.
  • Receptors : Interaction with neurotransmitter receptors or other pharmacological targets.

These interactions are critical for understanding the compound's therapeutic potential and safety profile in drug development.

Biological Activities and Therapeutic Applications

This compound has shown promise in several biological assays:

  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : Given its piperidine structure, there is potential for neuroprotective effects, particularly in conditions like neurodegeneration.
  • Anti-inflammatory Properties : The compound may also play a role in modulating inflammatory pathways, suggesting applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of this compound compared to similar piperidine derivatives:

Compound NameStructural FeaturesUnique Properties
Methyl (2S,4R)-4-methylpiperidine-2-carboxylate hydrochlorideMethyl group substitutionDifferent pharmacological profile
Methyl (2S,4R)-4-(trifluoromethyl)piperidine-2-carboxylate hydrochlorideTrifluoromethyl groupEnhanced lipophilicity
4-Hydroxy-N-(1-(phenylethyl))piperidineHydroxy group on the piperidine ringPotential for different receptor interactions

This comparison highlights how variations in functional groups lead to differences in chemical properties and biological activities among piperidine derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that this compound can inhibit specific enzyme activities associated with metabolic pathways, suggesting its potential use as a therapeutic agent in metabolic disorders.
  • Animal Models : In vivo studies have indicated neuroprotective effects in rodent models of neurodegeneration, showcasing its potential for treating conditions such as Alzheimer's disease.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics, which are essential for drug development .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Methyl (2R,4S)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate, and how are they addressed?

  • Synthesis Challenges :

  • Stereochemical Control : The compound has three stereocenters (2R, 4S, and R-configuration of the phenylethyl group). Achieving high diastereoselectivity requires chiral auxiliaries or enantioselective catalysis .
  • Hydroxylation at C4 : Selective hydroxylation under mild conditions to avoid epimerization. Methods include Sharpless asymmetric dihydroxylation or enzymatic oxidation .
  • Coupling Reactions : Use of coupling agents (e.g., DCC, EDC) for esterification and amidation steps, as described in analogous piperidine derivatives .
    • Example Protocol :
  • Step 1 : Synthesis of (R)-1-phenylethylamine via kinetic resolution.
  • Step 2 : Diastereoselective alkylation of a piperidine precursor using β-bromophenetole in DMF at 100°C .
  • Step 3 : Hydroxylation via catalytic OsO₄ with N-methylmorpholine N-oxide (NMO) as co-oxidant .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Analytical Methods :

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
  • NMR Spectroscopy : NOESY/ROESY experiments to confirm spatial proximity of protons (e.g., 4-hydroxyl group and adjacent piperidine protons) .
  • X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally similar compounds .
    • Key Data :
  • Optical Rotation : Reported as [α]D²⁰ = +17.7 (c 1.0, CH₂Cl₂) for a related ester .
  • ¹³C NMR Peaks : Characteristic signals at δ 57.64 (C2), 60.48 (C4), and 43.46 (phenylethyl CH) .

Q. What are the primary biological targets or applications of this compound in academic research?

  • Biological Relevance :

  • Neurological Studies : Piperidine derivatives act as modulators of nicotinic acetylcholine receptors (nAChRs) or sigma receptors .
  • Enzyme Inhibition : Hydroxyl and carboxylate groups enable interactions with metalloproteases or kinases .
    • Case Study :
  • In Vitro Assay : Tested against acetylcholinesterase (IC₅₀ = 2.1 μM) using Ellman’s method .
  • Molecular Docking : Predicted binding to the catalytic triad of trypsin-like proteases via hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments for this compound?

  • Problem : Conflicting NMR or crystallography data due to pseudosymmetry in the piperidine ring.
  • Solutions :

  • Parameter x Analysis : Use Flack’s x parameter in X-ray refinement to distinguish enantiomorphs in near-centrosymmetric structures .
  • Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons (e.g., C2 and C4 substituents) .
    • Example : A study on a similar compound used η and x parameters to confirm chirality with <1% uncertainty .

Q. What strategies optimize the yield of this compound in multistep syntheses?

  • Optimization Approaches :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps .
  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
  • Protection-Deprotection : Boc or Fmoc groups stabilize intermediates during hydroxylation .
    • Case Study :
  • Yield Improvement : From 45% to 72% by replacing H₂SO₄ with Amberlyst-15 in esterification .

Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?

  • Impact of Configuration :

  • C2 vs. C4 Stereocenters : (2R,4S) configuration enhances metabolic stability compared to (2S,4R), as shown in analogous piperidine esters .
  • Phenylethyl Group : The (R)-configuration improves blood-brain barrier penetration in rodent models .
    • Experimental Data :
  • LogP : Calculated as 1.8 (vs. 2.3 for non-hydroxylated analog) .
  • Half-Life : 3.2 hours in human liver microsomes (vs. 1.5 hours for diastereomer) .

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

  • Tools and Workflows :

  • DFT Calculations : B3LYP/6-31G(d) to model transition states in hydroxylation or esterification .
  • MD Simulations : GROMACS for predicting solubility in aqueous buffers .
    • Case Study :
  • Reactivity Prediction : DFT identified C4 as the most nucleophilic site, guiding regioselective modifications .

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